A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Introduction
In the landscape of medicinal chemistry and drug development, quinoline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. Among these, 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a compound of significant interest. Its rigid bicyclic structure, combined with strategically placed functional groups—a carboxylic acid, a ketone, and a bromine atom—offers a versatile platform for synthesizing novel molecules with potential biological activity. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective utilization in research and development.
This guide provides an in-depth analysis of the core physicochemical characteristics of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Moving beyond a simple recitation of data, we delve into the causality behind experimental methodologies and the implications of these properties for practical applications. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable understanding of this compound to inform their work in synthesis, formulation, and biological screening.
Chemical Identity and Structure
The precise identification of a compound is the foundation upon which all subsequent data rests. 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is systematically identified by the following parameters.
| Identifier | Value | Source |
| CAS Number | 52980-05-9 | [1][2][3] |
| Molecular Formula | C₁₀H₆BrNO₃ | [1][2] |
| Molecular Weight | 268.06 g/mol | [1] |
| IUPAC Name | 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
| Common Synonyms | 6-bromo-4-hydroxy-2-quinolinecarboxylic acid | [3] |
| InChI Key | NYSWHDCWDSWVAJ-UHFFFAOYSA-N | [3][4] |
The molecule's structure dictates its chemical behavior. The quinolone core, substituted with a bromine atom on the benzene ring, imparts significant aromatic and steric character. The carboxylic acid at position 2 and the ketone at position 4 are key sites for hydrogen bonding and ionization, which profoundly influence properties like solubility and pKa.
Caption: 2D Structure of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Core Physicochemical Properties
A summary of the key physicochemical data is presented below. It is crucial to distinguish between experimentally determined values and computationally predicted data, as the latter provides an estimate that requires experimental verification for critical applications.
| Property | Value | Type | Reference |
| Physical Form | Powder / Solid | Experimental | [3][5] |
| Melting Point | 296-297 °C | Experimental | [3] |
| Boiling Point | 446.7 ± 45.0 °C | Predicted | [6] |
| pKa | 2.54 ± 0.20 | Predicted | [6] |
| LogP | 1.98 | Predicted | [1] |
| Topological Polar Surface Area (TPSA) | 70.16 Ų | Calculated | [1] |
| Hydrogen Bond Donors | 2 | Calculated | [1] |
| Hydrogen Bond Acceptors | 2 | Calculated | [1] |
| Rotatable Bonds | 1 | Calculated | [1] |
Discussion of Properties:
-
Melting Point: The high melting point of 296-297 °C is indicative of a stable crystalline lattice structure, likely reinforced by intermolecular hydrogen bonding between the carboxylic acid and keto-amide functionalities.[3] This high value suggests good thermal stability and is a key parameter for purity assessment.
-
LogP: The predicted LogP value of ~1.98 suggests the compound has moderate lipophilicity.[1] This is a balance between the lipophilic bromo-aromatic core and the hydrophilic carboxylic acid and keto groups. This property is a primary indicator of a molecule's ability to partition between aqueous and lipid environments, which is fundamental to its pharmacokinetic profile (e.g., membrane permeability).
-
TPSA: A Topological Polar Surface Area of 70.16 Ų is a calculated metric that correlates with a molecule's transport properties. This moderate value suggests the potential for reasonable cell permeability.
Ionization Constant (pKa): A Critical Parameter for Biological Systems
The pKa, or acid dissociation constant, is arguably one of the most important physicochemical properties for any compound intended for biological study. It dictates the charge state of a molecule at a given pH, which in turn governs its solubility, absorption, distribution, and target engagement.
Field Insights: The predicted pKa of ~2.54 suggests that the carboxylic acid is moderately acidic.[6] At physiological pH (~7.4), the carboxylic acid group will be almost completely deprotonated (ionized) to its carboxylate form. This has profound implications: the ionized form is significantly more polar and will exhibit higher aqueous solubility but lower passive membrane permeability compared to the neutral form. Therefore, precise experimental determination of the pKa is essential for developing relevant biopharmaceutical assays and formulation strategies.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration remains the gold standard for pKa determination due to its accuracy and reliability. The method involves monitoring pH changes in a solution of the compound as a titrant of known concentration is incrementally added.
Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements across the titration range.[7]
-
Sample Preparation: Prepare a sample solution of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid at a known concentration (e.g., 1 mM).[8] The choice of solvent is critical; for sparingly soluble compounds, co-solvents may be necessary, but this can influence the apparent pKa.[9]
-
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by using a background electrolyte like 0.15 M potassium chloride (KCl).[7] This is a self-validating step that minimizes variations in activity coefficients.
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration.[7] This crucial step removes dissolved CO₂, preventing the formation of carbonic acid which would otherwise buffer the solution and interfere with the accurate detection of the equivalence point.
-
Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after stabilization at each step.[8]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoid curve.[7][10] For robust data, the titration should be performed in triplicate.[8]
Caption: Workflow for pKa determination via potentiometric titration.
Solubility Profile
Solubility is a gatekeeper property in drug discovery. A compound must have sufficient aqueous solubility to be absorbed and distributed to its site of action, yet it also requires adequate lipid solubility to cross biological membranes.
Field Insights: Given its functional groups, the solubility of 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is expected to be highly pH-dependent. In acidic conditions (pH < pKa), the molecule will be in its neutral, less soluble form. In neutral to basic conditions (pH > pKa), it will exist as the more soluble carboxylate salt. For sparingly soluble compounds, determining the thermodynamic equilibrium solubility is essential, as kinetic measurements can often be misleading.[11][12]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the universally accepted technique for determining equilibrium solubility.[13] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed glass vial. The presence of undissolved solid at the end of the experiment is a critical validation checkpoint.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours).[13][14] This long incubation is necessary to ensure true thermodynamic equilibrium is reached between the solid and solution phases.
-
Phase Separation: After equilibration, separate the saturated solution from the undissolved solid. This is a critical step; centrifugation followed by filtration through a low-binding syringe filter (e.g., PTFE) is the most robust method to remove all particulate matter.[13]
-
Quantification: Accurately determine the concentration of the compound in the clear filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[13][15]
-
Calibration: The HPLC method must be calibrated using standard solutions of the compound at known concentrations to ensure accurate quantification. This self-validating system ensures the final reported solubility value is trustworthy.
-
Reporting: Report the solubility in units of mg/mL or µg/mL at the specified solvent, pH, and temperature.
Caption: Workflow for the shake-flask solubility determination method.
Safety and Handling
Proper handling of any chemical substance is paramount. Based on available data, 6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid should be handled with appropriate precautions.
| GHS Information | Details | Reference |
| Pictogram | GHS07 (Exclamation Mark) | [3][16] |
| Signal Word | Warning | [3][17] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][17] |
Handling Recommendations:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry place. Recommended storage temperatures vary by supplier but are generally at room temperature or refrigerated (2-8°C).[1][3]
Conclusion
6-Bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a compound with a well-defined structure and physicochemical properties that make it a person of interest for further chemical exploration. Its high melting point suggests good solid-state stability, while its predicted pKa and LogP values indicate a pH-dependent solubility and moderate lipophilicity, which are key considerations for biological applications. The experimental protocols detailed in this guide for determining pKa and solubility provide a robust framework for obtaining the precise, high-quality data needed to advance research and development efforts. By understanding and applying these core principles, scientists can effectively harness the potential of this valuable chemical scaffold.
References
-
Chemical Substance Information. 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Trajković, J., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Mac. Pharm. Bull.[Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
PubChemLite. 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. [Link]
-
PubChem. 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. [Link]
-
Reijenga, J., et al. Development of Methods for the Determination of pKa Values. PMC. [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
MilliporeSigma. 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. [Link]
- Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. nextsds.com [nextsds.com]
- 3. 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | 52980-05-9 [sigmaaldrich.com]
- 4. PubChemLite - 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 5. 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | 264276-41-7 [sigmaaldrich.com]
- 6. 6-BROMO-2-HYDROXYQUINOLINE-4-CARBOXYLIC ACID | 5463-29-6 [chemicalbook.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. lifechemicals.com [lifechemicals.com]
- 16. 6-Bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 17. 6-Bromo-2-hydroxyquinoline-4-carboxylic acid | C10H6BrNO3 | CID 228464 - PubChem [pubchem.ncbi.nlm.nih.gov]
